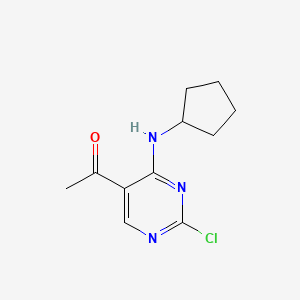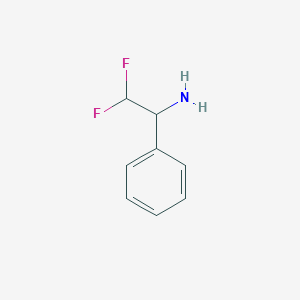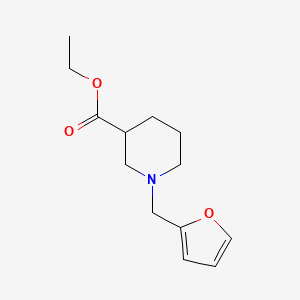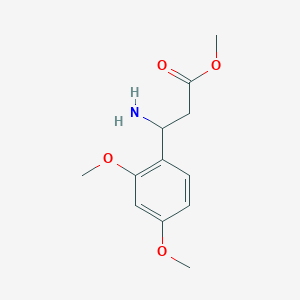
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone
Overview
Description
“1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.70 g/mol . This compound is also known by its CAS number 1244949-62-9 . It acts as a reagent for the preparation of Palbociclib, a drug for the treatment of ER-positive and HER-negative breast cancer development .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15) . The Canonical SMILES string is CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.70 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 54.9 Ų . The Heavy Atom Count is 16 . The Formal Charge is 0 .Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrimidine scaffolds, particularly those involving pyranopyrimidine cores, are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Research has focused on the synthesis of substituted pyrimidinone and pyrimidinethione derivatives through one-pot multicomponent reactions using diverse hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the importance of pyrimidine scaffolds in developing lead molecules for further applications (Parmar, Vala, & Patel, 2023).
Tautomeric Equilibria of Pyrimidines
The study of tautomeric equilibria in pyrimidines, including changes due to interactions with different environments, provides insights into the stability of oxo and hydroxy forms of these compounds. This research is significant for understanding the biological functions and interactions of pyrimidines, including their role in spontaneous mutation and the potential for designing new therapeutic agents (Person et al., 1989).
Green Chemistry Approaches
The Biginelli Reaction is a green chemistry approach that synthesizes dihydropyrimidinones (DHPMs) in an environmentally thoughtful manner. DHPMs, derived from a three-component reaction involving a β-keto ester, urea, and aromatic aldehyde, possess a wide range of pharmacological activities. This highlights the environmental benefits and efficiency of green synthetic methods in producing biologically active compounds (Panda, Khanna, & Khanna, 2012).
Anti-Inflammatory Applications
Recent research on pyrimidines has identified their potent anti-inflammatory effects, which are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This demonstrates the therapeutic potential of pyrimidine derivatives as anti-inflammatory agents, providing a basis for the development of new treatments (Rashid et al., 2021).
Bioactive Heterocyclic Compounds
Pyrimidine derivatives have been explored for their broad-spectrum pharmacological activities, including antiviral, antifungal, and antibacterial properties. This comprehensive review of pyrimidine-containing drugs and their analogs underscores their importance as versatile scaffolds in drug discovery, offering insights into the design of new therapeutic agents (JeelanBasha & Goudgaon, 2021).
properties
IUPAC Name |
1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBMAOBZMVEWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205236 | |
| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone | |
CAS RN |
1244949-62-9 | |
| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)
![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)

![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)
![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)
![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)
![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)